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Compound of Interest

Compound Name: Angenomalin

cat. No.: B093187

Anwendungs- und Protokollhinweise fur den Angenomalin-Antikérper zum Western Blot

Fur Forschungs-, Wissenschafts- und Arzneimittelentwicklungsexperten

Einleitung

Western Blotting ist eine weit verbreitete und unverzichtbare Technik in der Molekularbiologie
und Biochemie zur Identifizierung und Quantifizierung spezifischer Proteine in einer komplexen
Mischung.[1][2] Diese Methode kombiniert die GréRentrennung von Proteinen mittels
Gelelektrophorese mit der Spezifitdt der Immunerkennung durch Antikérper.[1][3] Die
Genauigkeit und Reproduzierbarkeit von Western-Blot-Ergebnissen hédngen entscheidend von
der Qualitat und der richtigen Anwendung der verwendeten Antikérper ab.[4][5]

Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Anleitung zur Verwendung
des Angenomalin-Antikdrpers fir den Western Blot. Sie umfassen die Prinzipien der Methode,
detaillierte experimentelle Protokolle, Richtlinien zur Datenanalyse und zur Validierung des
Antikorpers.

Prinzip des Western Blot
Der Western-Blot-Workflow umfasst im Wesentlichen vier Hauptschritte:
e Probenvorbereitung und Proteintrennung: Proteine aus Zell- oder Gewebelysaten werden

durch SDS-PAGE (Natriumdodecylsulfat-Polyacrylamid-Gelelektrophorese) nach ihrer
Molekulgrolie getrennt.[2]
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» Proteintransfer: Die getrennten Proteine werden aus dem Gel auf eine feste Tragermembran

(typischerweise PVDF oder Nitrocellulose) transferiert.[1][2]

e Immunodetektion: Die Membran wird mit einem Primarantikorper inkubiert, der spezifisch an

das Zielprotein (Angenomalin) bindet. AnschlieRend wird ein an ein Enzym (z. B.

Meerrettichperoxidase, HRP) gekoppelter Sekundarantikorper zugegeben, der den

Primarantikdrper erkennt.[2][6]

 Signal-Detektion und -Analyse: Das an den Sekundarantikérper gekoppelte Enzym

katalysiert eine chemische Reaktion, die ein detektierbares Signal (Chemilumineszenz oder

Fluoreszenz) erzeugt. Die Signalintensitat wird erfasst und quantifiziert, um die Menge des

Zielproteins zu bestimmen.[6]

Quantitative Dateniibersicht

Die folgenden Tabellen fassen beispielhafte quantitative Daten zusammen, die mit dem

Angenomalin-Antikorper in verschiedenen experimentellen Bedingungen erzielt wurden.

Tabelle 1: Empfohlene Verdinnungen und Inkubationszeiten

Parameter

Empfehlung

Anmerkungen

Primarantikorper-Verdinnung

1:1000 - 1:5000

Die optimale Verdiinnung
sollte experimentell durch eine

Titer-Reihe bestimmt werden.

[2]

Inkubation des

Primarantikorpers

Uber Nacht bei 4°C oder 1

Stunde bei Raumtemperatur

Eine langere Inkubation bei
4°C kann die Signalintensitéat
erhdhen.[1][2]

Sekundarantikorper-

Verdiinnung

Gemal den Anweisungen des

Herstellers

Typischerweise zwischen
1:5000 und 1:20000 fir HRP-

konjugierte Antikorper.

Inkubation des

Sekundarantikorpers

1 Stunde bei Raumtemperatur

[2][6]
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Tabelle 2: Validierungsdaten des Antikorpers

Validierungsmethode Ergebnis Interpretation

Deutlich reduziertes oder
Knockout/Knockdown- fehlendes Signal in Bestatigt die Spezifitat des
Zelllinien Knockout/Knockdown-Zellen Antikérpers fur Angenomalin.

im Vergleich zum Wildtyp.[7]

Signalintensitat korreliert mit

Analyse verschiedener den erWértete.n Zeigt die Fahigkeit de.s |
Zelllinien Expressionsniveaus von Antikorpers, unterschiedliche
Angenomalin in verschiedenen  Expressionslevel zu erkennen.
Zelllinien.[7][8]
Korrelation der Western-Blot-
Daten mit Ergebnissen aus Bietet eine unabhéngige
Orthogonale Methoden anderen Methoden wie Bestatigung der
Massenspektrometrie oder Antikorperspezifitat.

RNA-Seq.[8][9]

Experimentelle Protokolle
Probenvorbereitung (Zelllysat)

o Kultivieren Sie Zellen bis zur gewlnschten Konfluenz.
e Waschen Sie die Zellen mit eiskaltem PBS (Phosphat-gepufferte Salzldsung).

» Flgen Sie einen geeigneten kalten Lysepuffer (z. B. RIPA-Puffer) mit frisch zugegebenen
Protease- und Phosphatase-Inhibitoren hinzu.

 Inkubieren Sie die Zellen fir 30 Minuten auf Eis.[10]

o Sammeln Sie die Lysate und zentrifugieren Sie sie bei 14.000 x g fur 15 Minuten bei 4°C, um
Zelltrdmmer zu entfernen.[10]

o Uberfuihren Sie den Uberstand in ein neues Réhrchen und bestimmen Sie die
Proteinkonzentration (z. B. mit einem BCA- oder Bradford-Assay).
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Mischen Sie das Lysat mit 4x SDS-Probenpuffer und erhitzen Sie es fiir 5 Minuten bei 95-
100°C.[2]

SDS-PAGE und Proteintransfer

Beladen Sie 20-50 ug Gesamtprotein pro Spur auf ein geeignetes Polyacrylamid-Gel.[6]
Beladen Sie auch einen Molekulargewichtsmarker.

Fuhren Sie die Elektrophorese durch, bis die Farbfront den unteren Rand des Gels erreicht
hat.[2][6]

Ubertragen Sie die Proteine vom Gel auf eine PVDF- oder Nitrocellulose-Membran. Dies
kann mittels Nass-, Semi-Trocken- oder Trockentransfer erfolgen.[10][11]

(Optional) Farben Sie die Membran mit Ponceau S, um den Transfererfolg zu Uberprifen.[2]

Immunodetektion

Blockierung: Blockieren Sie die Membran fur 1 Stunde bei Raumtemperatur in einer
Blockierlosung (z. B. 5% fettfreie Trockenmilch oder 3-5% BSA in TBST).[2][6] Dies
verhindert die unspezifische Bindung von Antikorpern.

Inkubation mit dem Primarantikdrper: Verdinnen Sie den Angenomalin-Primérantikorper in
der Blockierlosung geman der empfohlenen Verdinnung. Inkubieren Sie die Membran tGber
Nacht bei 4°C oder fur 1 Stunde bei Raumtemperatur unter leichtem Schutteln.[1][2]

Waschen: Waschen Sie die Membran dreimal fur jeweils 5-10 Minuten mit TBST (Tris-
gepufferte Salzldsung mit Tween 20).[2][6]

Inkubation mit dem Sekundéarantikorper: Verdinnen Sie den HRP-konjugierten
Sekundarantikorper in der Blockierlosung. Inkubieren Sie die Membran fir 1 Stunde bei
Raumtemperatur unter leichtem Schitteln.[2][6]

Waschen: Waschen Sie die Membran erneut dreimal fur jeweils 10 Minuten mit TBST.[2]

Signal-Detektion

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.addgene.org/protocols/western-blot/
https://www.nacalai.com/global/download/pdf/western_blot_protocols.pdf
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.benchchem.com/product/b093187?utm_src=pdf-body
https://www.abcam.com/en-us/technical-resources/protocols/western-blot
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6376.pdf
https://www.ptglab.com/support/western-blot-protocol/western-blot-protocol/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

» Bereiten Sie das Chemilumineszenz-Substrat gemaf den Anweisungen des Herstellers vor.
[10]

 Inkubieren Sie die Membran mit dem Substrat fur die empfohlene Zeit (typischerweise 1-5
Minuten).[10]

» Erfassen Sie das chemilumineszente Signal mit einem CCD-Kamera-basierten Imager oder
durch Exposition auf einem Réntgenfilm.[6]

Visualisierungen
Sighalweg-Diagramm

Zelliiberleben &
Wachstum

Wachstumsfaktor Rezeptor-Tyrosinkinase Angenomalin

Click to download full resolution via product page

Abbildung 1: Hypothetischer Signalweg, an dem Angenomalin beteiligt ist.

Experimenteller Workflow
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Abbildung 2: Schematischer Workflow fir den Western Blot.
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Fazit

Die erfolgreiche Anwendung des Angenomalin-Antikdrpers im Western Blot erfordert eine
sorgfaltige Optimierung der experimentellen Bedingungen und eine grindliche Validierung der
Antikorperspezifitat.[4] Durch die Befolgung der hier beschriebenen Protokolle und Richtlinien
kénnen Forscher zuverlassige und reproduzierbare Ergebnisse erzielen. Es wird dringend
empfohlen, flr jedes neue Antikdrperlos und jede neue experimentelle Anordnung eine
Validierung durchzufihren, um die Genauigkeit der Daten zu gewahrleisten.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093187#angenomalin-antibody-for-western-blot]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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